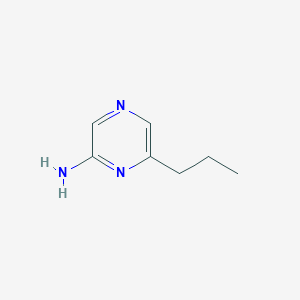

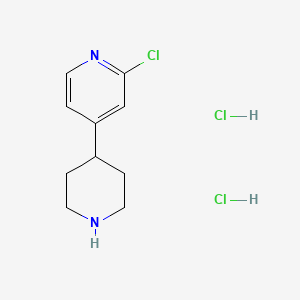

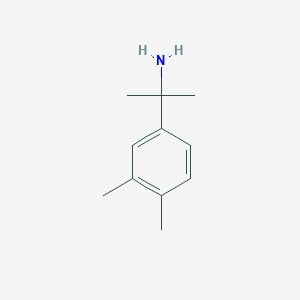

![molecular formula C19H30BCl2N3O5 B12302866 (R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)

(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Taniborbactam clorhidrato, también conocido como VNRX-5133 clorhidrato, es un nuevo inhibidor de β-lactamasas boronato bicíclico. Está diseñado para combatir la resistencia bacteriana inhibiendo tanto las β-lactamasas de serina como las de metalo, que son enzimas que degradan los antibióticos β-lactámicos. Este compuesto se encuentra actualmente en desarrollo clínico en combinación con cefepime para el tratamiento de infecciones causadas por Enterobacterales resistentes a carbapenem que producen β-lactamasas y Pseudomonas aeruginosa .

Métodos De Preparación

La síntesis de Taniborbactam clorhidrato implica la incorporación de ácido bórico en su estructura. La ruta sintética normalmente incluye la formación de un núcleo boronato bicíclico, seguido de varias modificaciones del grupo funcional para mejorar su actividad inhibitoria. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza mediante condiciones de reacción controladas y procesos de purificación .

Análisis De Reacciones Químicas

Taniborbactam clorhidrato se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones son cruciales para modificar la porción de ácido bórico.

Sustitución: Los reactivos comunes utilizados en estas reacciones incluyen agentes halogenantes y nucleófilos.

Hidrólisis: Esta reacción es significativa en el contexto de su estabilidad y actividad como inhibidor de β-lactamasas.

Los principales productos formados a partir de estas reacciones son típicamente derivados del compuesto original, que pueden exhibir diferentes grados de actividad inhibitoria contra β-lactamasas .

Aplicaciones Científicas De Investigación

Taniborbactam clorhidrato tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza para estudiar los mecanismos de inhibición de β-lactamasas y para desarrollar nuevos inhibidores.

Biología: El compuesto se emplea en la investigación de los mecanismos de resistencia bacteriana.

Medicina: Está en ensayos clínicos para tratar infecciones causadas por bacterias multirresistentes.

Industria: Taniborbactam clorhidrato se está explorando por su potencial en el desarrollo de nuevas terapias antibacterianas

Mecanismo De Acción

Taniborbactam clorhidrato ejerce sus efectos inhibiendo las enzimas β-lactamasas. Actúa como un inhibidor covalente reversible de β-lactamasas de serina, con una disociación lenta y un tiempo de residencia prolongado en el sitio activo. Para las β-lactamasas de metalo, se comporta como un inhibidor competitivo. El compuesto imita la estructura del estado de transición e interactúa con residuos de sitios activos altamente conservados, evitando así la degradación de los antibióticos β-lactámicos .

Comparación Con Compuestos Similares

Taniborbactam clorhidrato es único debido a su actividad inhibitoria de amplio espectro contra las cuatro clases de Ambler de β-lactamasas (A, B, C y D). Los compuestos similares incluyen:

Avibactam: Un inhibidor de β-lactamasas diazabiciclooctano.

Relebactam: Otro inhibidor diazabiciclooctano con un amplio espectro de actividad.

Vaborbactam: Un inhibidor de β-lactamasas basado en ácido bórico.

En comparación con estos compuestos, Taniborbactam clorhidrato ofrece un rango más amplio de inhibición, lo que lo convierte en un candidato prometedor para el tratamiento de infecciones causadas por bacterias multirresistentes .

Propiedades

Fórmula molecular |

C19H30BCl2N3O5 |

|---|---|

Peso molecular |

462.2 g/mol |

Nombre IUPAC |

3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C19H28BN3O5.2ClH/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27;;/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26);2*1H |

Clave InChI |

CKWIMFZHNCBHIX-UHFFFAOYSA-N |

SMILES canónico |

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

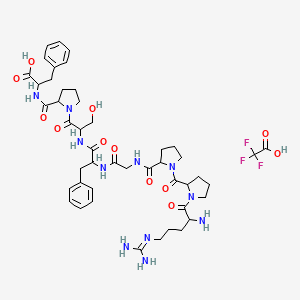

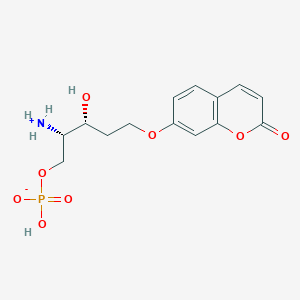

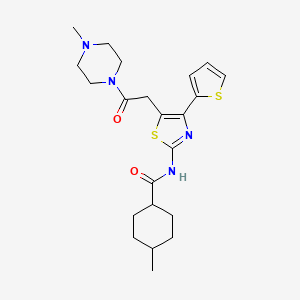

![Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)

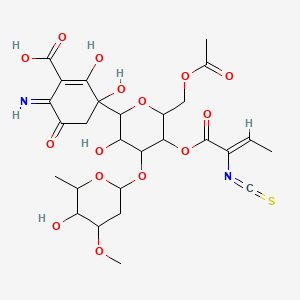

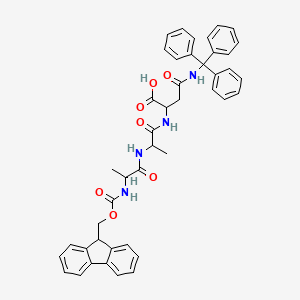

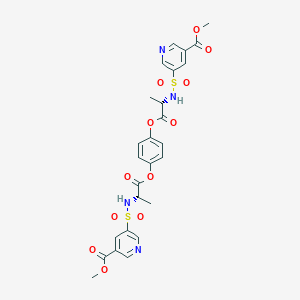

![11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B12302792.png)

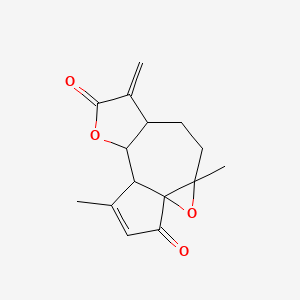

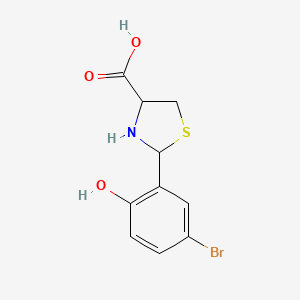

![(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)